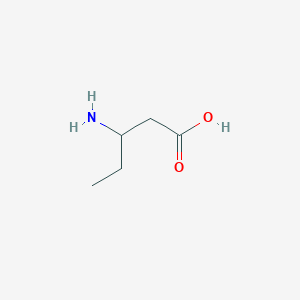![molecular formula C16H17NO3 B177200 N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide CAS No. 103150-32-9](/img/structure/B177200.png)
N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
Übersicht
Beschreibung
“N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide” is a chemical compound with the linear formula C16H17NO3 . It has a CAS number of 103150-32-9 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide” are not fully available in the search results. The compound has a linear formula of C16H17NO3 and a molecular weight of 271.319 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide derivatives have been synthesized and characterized for various biological applications. These compounds, including N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, show potential in drug chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Biological Evaluation
- Benzamide derivatives, including those similar to N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide, have been evaluated for various biological activities. For instance, compounds from Limonia acidissima have been found to inhibit nitric oxide production in microglia cells (Kim et al., 2009).
Antimicrobial and Antioxidant Activities
- Novel benzamide derivatives, including structures related to N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide, have shown significant antimicrobial and antioxidant activities. These compounds have been synthesized and tested against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Yang et al., 2015).
Application in Material Science
- The compound has also found applications in material science. For example, its derivatives have been used in the synthesis of aromatic amide and carboxyl functionalized polymers, demonstrating its versatility in different scientific domains (Summers & Quirk, 1998).
Eigenschaften
IUPAC Name |
N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-11-14(19)15(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRUDDLKDFDNGT-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](CO)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)









